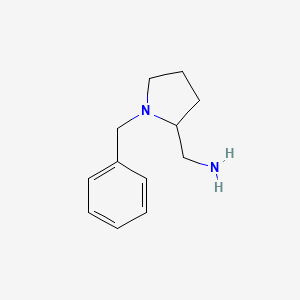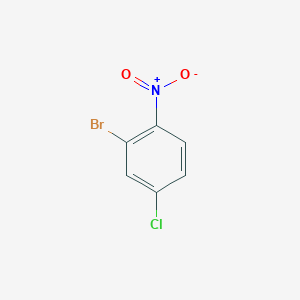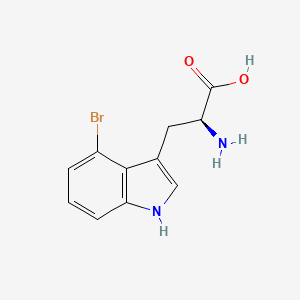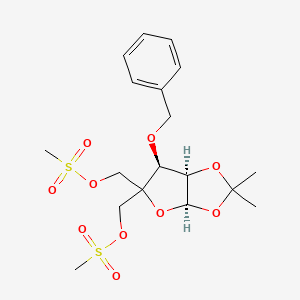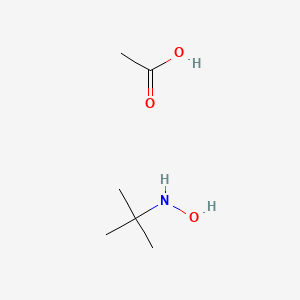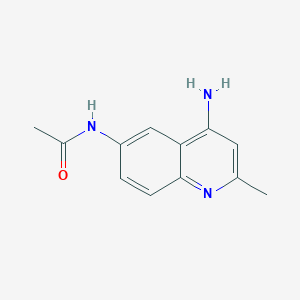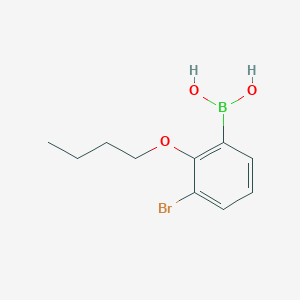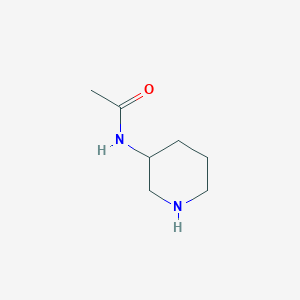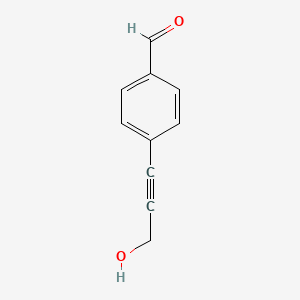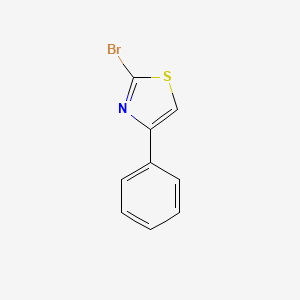
2-Bromo-4-phenylthiazole
Descripción general
Descripción
2-Bromo-4-phenylthiazole is a compound that falls within the broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The presence of a bromine atom at the second position and a phenyl group at the fourth position on the thiazole ring is characteristic of 2-Bromo-4-phenylthiazole. This compound is of interest due to its potential applications in various chemical reactions and its relevance in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, the reaction of α-bromo ketones with thiourea is a common approach to synthesize substituted thiazoles, as demonstrated in the synthesis of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole . Similarly, the Hugerschoff reaction involving arylthioureas and molecular bromine or organic ammonium tribromides can produce 2-aminobenzothiazoles . Although these methods do not directly describe the synthesis of 2-Bromo-4-phenylthiazole, they provide insight into the general strategies that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using techniques such as X-ray crystallography, as seen in the determination of the crystal structure of 4-(1-phenyl-1-methylcyclobutyl-3-yl)-2-aminothiazole10. The bond lengths and angles within the thiazole ring are critical for understanding the reactivity and interaction of the molecule with other chemical species.
Chemical Reactions Analysis
Thiazole derivatives participate in a variety of chemical reactions. For example, they can act as ligands in metal complexes, coordinating through sulfur and nitrogen atoms to form stable structures with potential catalytic applications, as seen in the synthesis of ruthenium complexes with triazole ligands . Additionally, thiazole derivatives can undergo condensation reactions with various nucleophiles to form azaheterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as 2-Bromo-4-phenylthiazole, can be predicted using computational methods like density functional theory (DFT). These studies can provide information on the compound's molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical properties, which are important for understanding the behavior of the molecule under different conditions . The thermodynamic properties can also be calculated to predict the stability and reactivity of the compound at various temperatures .
Aplicaciones Científicas De Investigación
Biological and Pharmaceutical Applications
Microwave-Assisted Synthesis : 2-Amino-4-phenylthiazole derivatives, closely related to 2-Bromo-4-phenylthiazole, have been synthesized under microwave irradiation. These derivatives exhibit a range of biological activities, including antipyretic, antioxidative, and analgesic properties (Khrustalev, 2009).
Acetylcholinesterase Inhibition : N-Acyl-4-phenylthiazole-2-amines, synthesized from substituted 2-bromo-1-acetophenones, show inhibitory activity against acetylcholinesterase, which is significant for treating neurodegenerative diseases like Alzheimer's (Ma et al., 2014).
Antitumor Activity : Certain 2-aminothiazole derivatives have been evaluated for their antitumor activities against various cancer cell lines, revealing compounds with potent inhibitory effects (Li et al., 2016).
Antibacterial Activity : 2-(3-acylphenyl)amino-4-phenylthiazoles, synthesized from 2-bromo-1-substituted phenylethanones, have shown antibacterial activity against both Gram-positive and Gram-negative bacterial strains (Subhashini et al., 2015).
Chemical Synthesis and Reactivity
Reactivity in Catalysis : The phenyl substituent of 4-phenylthiazoles, including derivatives of 2-Bromo-4-phenylthiazole, have been studied in Ru-catalyzed direct arylation, highlighting the importance of conformation and electronic properties in these reactions (Daher et al., 2019).
Corrosion Inhibition : 4-Phenylthiazole derivatives have been found effective as corrosion inhibitors for metals like stainless steel and zinc in acidic environments. Their efficiency increases with concentration, and they act as mixed-type inhibitors (Fouda & Ellithy, 2009; Fouda et al., 2008).
Safety And Hazards
2-Bromo-4-phenylthiazole is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the GHS classification . It is toxic if swallowed and causes serious eye damage . Precautionary measures include avoiding eating, drinking, or smoking when using this product, wearing eye protection, and washing skin thoroughly after handling .
Propiedades
IUPAC Name |
2-bromo-4-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZLTINVLOBXQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432844 | |
| Record name | 2-Bromo-4-phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-phenylthiazole | |
CAS RN |
57516-16-2 | |
| Record name | 2-Bromo-4-phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57516-16-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

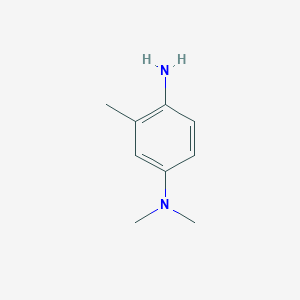
![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)
